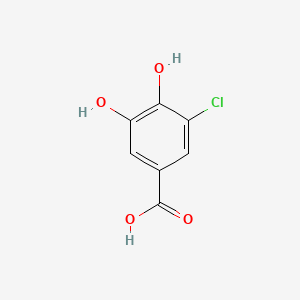

3-Chloro-4,5-dihydroxybenzoic acid

Description

Contextualizing 3-Chloro-4,5-dihydroxybenzoic Acid within Halogenated Aromatic Carboxylic Acid Studies

Halogenated aromatic carboxylic acids represent a significant class of compounds in organic chemistry. The introduction of halogen atoms to an aromatic carboxylic acid can profoundly influence its physical and chemical properties. These changes include alterations in acidity, reactivity, and biological activity. The study of these compounds is crucial for understanding structure-activity relationships and for the development of new molecules with desired functionalities.

Decarboxylative halogenation, a process that converts carboxylic acids into organic halides, is a key synthetic method in this field. nih.govacs.org This reaction is valuable as it can produce regioisomers that are difficult to obtain through direct aromatic halogenation. nih.govacs.org The process involves the cleavage of the carbon-carbon bond between the molecule's main structure and the carboxylic group, releasing carbon dioxide. nih.govacs.org

Research Significance of Substituted Benzoic Acids in Contemporary Chemistry

Substituted benzoic acids are fundamental building blocks in organic synthesis and are prevalent in many biologically active molecules and functional materials. The nature and position of the substituents on the benzene (B151609) ring dramatically affect the molecule's properties. For instance, electron-withdrawing groups, such as a nitro group, tend to increase the acidity of the benzoic acid by stabilizing the resulting carboxylate anion. libretexts.org Conversely, electron-donating groups generally decrease acidity. libretexts.org

The electronic properties of substituted benzoic acids have been extensively studied to understand their reactivity and interaction with biological systems. nih.gov Theoretical studies have explored the effect of substituents on the gas-phase acidity of benzoic acids, revealing a strong correlation between acidity and the electronegativity of the substituted fragments. mdpi.comnih.gov These studies highlight the importance of inductive effects transmitted through the benzene ring. mdpi.com

Overview of Current Academic Research Trajectories for this compound

Current research on this compound primarily focuses on its synthesis and potential as an intermediate in the creation of more complex molecules. chemshuttle.com While specific biological activity studies on this compound are not extensively detailed in the provided search results, its structural similarity to other biologically active substituted benzoic acids suggests potential for further investigation. ontosight.ai The presence of both a halogen and hydroxyl groups makes it a candidate for studies in areas such as antimicrobial and antioxidant activities. ontosight.ai

The synthesis of this compound can be approached through various chemical pathways, often involving the chlorination and hydroxylation of benzoic acid or its derivatives. ontosight.ai Its unique substitution pattern offers distinct chemical and physical properties that are of interest to researchers. ontosight.ai

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C7H5ClO4 nih.gov |

| Molecular Weight | 188.56 g/mol nih.gov |

| CAS Number | 87932-49-8 chemshuttle.comnih.gov |

| Purity | 95% chemshuttle.com |

| Storage Temperature | 2-8 °C chemshuttle.com |

| SMILES | OC(=O)C1=CC(O)=C(O)C(Cl)=C1 chemshuttle.com |

Propriétés

IUPAC Name |

3-chloro-4,5-dihydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO4/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,9-10H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUNECQLDCNDDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401000328 | |

| Record name | 3-Chloro-4,5-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79188-95-7, 87932-49-8 | |

| Record name | Benzoic acid, 3-chloro-4,5-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079188957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-chloro-4,5-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087932498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 87932-49-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-4,5-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Derivatization of 3 Chloro 4,5 Dihydroxybenzoic Acid

Strategies for Regioselective Functionalization in Benzoic Acid Synthesis

The precise placement of functional groups on the benzene (B151609) ring is crucial for the target molecule's properties. Various strategies have been developed to control the regioselectivity of these reactions.

Another general approach involves the direct halogenation of a dihydroxybenzoic acid precursor. For example, the iodination of salicylic (B10762653) acid to produce 3,5-diiodosalicylic acid has been accomplished with a 95% yield using iodine in the presence of hydrogen peroxide as an oxidizing agent. nih.gov Similar principles of electrophilic aromatic substitution can be applied for chlorination, although controlling the regioselectivity on a highly activated dihydroxy-substituted ring can be challenging and may lead to a mixture of products.

The synthesis of 2,6-dihydroxybenzoic acid can be achieved through the Kolbe-Schmitt reaction, where resorcinol (B1680541) is carboxylated using carbon dioxide under pressure and heat. mdpi.comgoogle.comyoutube.com Modifying such precursors before or after carboxylation is a potential strategy for producing halogenated derivatives. For example, starting with a chlorinated resorcinol derivative could yield the desired chlorinated dihydroxybenzoic acid.

Enzymatic and chemo-enzymatic methods are gaining traction as environmentally friendly alternatives to traditional chemical synthesis, offering high regioselectivity and milder reaction conditions. mdpi.com Nature has evolved a variety of halogenating enzymes that can install halogen atoms onto diverse organic scaffolds. acs.orgnih.govexlibrisgroup.com These enzymes are broadly classified based on their mechanism and required cofactors. frontiersin.org

The primary classes of halogenating enzymes include:

Heme-dependent and Vanadium-dependent Haloperoxidases : These enzymes utilize hydrogen peroxide to oxidize halides (Cl⁻, Br⁻, I⁻) into a hypohalous acid equivalent ("X+"), which then acts as an electrophile to halogenate electron-rich aromatic compounds. frontiersin.orgnih.govacs.orgnih.gov

Flavin-dependent Halogenases (FDHs) : These enzymes use flavin adenine (B156593) dinucleotide (FAD), oxygen, and a halide salt to achieve regioselective halogenation. mdpi.comresearchgate.net

Non-heme Iron and O2-Dependent Halogenases : This class of enzymes can halogenate unactivated aliphatic carbons through a radical-based mechanism. acs.org

For aromatic compounds, electrophilic halogenation is the most common enzymatic pathway. nih.govfrontiersin.org

Flavin-dependent halogenases (FDHs) are particularly promising for the specific halogenation of aromatic substrates due to their high regioselectivity. nih.govacs.orgacs.org These enzymes are part of the broader flavin-dependent monooxygenase superfamily. mdpi.com The catalytic cycle begins with the reduction of FAD to FADH₂. This reduced flavin reacts with molecular oxygen to form a flavin-peroxy intermediate (FAD-OOH). nih.gov This intermediate then oxidizes a halide ion (e.g., Cl⁻) to generate a highly electrophilic halogenating species, likely hypohalous acid (HOX). frontiersin.orgacs.org

A key feature of many FDHs is the presence of a conserved lysine (B10760008) residue in the active site, which is thought to play a crucial role in the halogenation mechanism, possibly by forming a lysine-N-haloamine intermediate that acts as the direct halogenating agent. frontiersin.orgacs.org This enzyme-bound intermediate ensures that the halogenation occurs at a specific position on the substrate, which is precisely oriented within the active site. nih.gov FDHs have been successfully used for the site-selective halogenation of various aromatic compounds, including tryptophan and phenol (B47542) derivatives. mdpi.comnih.govacs.org

| Enzyme Family | Cofactor/Prosthetic Group | Oxidant | Halogenating Agent | Typical Substrates |

| Heme-dependent Haloperoxidases | Heme (Iron) | H₂O₂ | "X+" (e.g., HOCl) | Electron-rich aromatics, Alkenes |

| Vanadium-dependent Haloperoxidases | Vanadate | H₂O₂ | "X+" (e.g., HOBr) | Electron-rich aromatics, Alkenes |

| Flavin-dependent Halogenases (FDHs) | FAD | O₂ | "X+" (e.g., HOCl via FAD-OOH) | Electron-rich aromatics (Tryptophan, Phenols) |

Table 1. Comparison of Major Electrophilic Halogenase Enzyme Families. This table summarizes the key characteristics of the main enzyme families used in electrophilic halogenation. mdpi.comfrontiersin.orgnih.govacs.org

Bienzymatic and multi-enzyme cascade reactions are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single pot, which reduces waste and improves efficiency. rsc.orgnih.gov These systems are particularly valuable for the synthesis of chiral compounds, which are crucial in the pharmaceutical industry. tandfonline.combohrium.com

One common strategy involves combining an enzyme for asymmetric synthesis with another for cofactor recycling or further transformation. For example, a bienzymatic cascade using an ene-reductase (ERED) and an alcohol dehydrogenase (ADH) has been developed for the stereoselective synthesis of chiral halohydrins. nih.gov In this system, the ERED first reduces the carbon-carbon double bond of an α-chloroenone, and then the ADH reduces the carbonyl group to produce the chiral chlorohydrin with high enantiomeric excess. nih.gov

Another approach combines a hydroxynitrile lyase (HNL) for the enantioselective addition of cyanide to an aldehyde with a lipase (B570770) for the subsequent kinetic resolution or acylation of the resulting cyanohydrin. researchgate.net A one-pot cascade of an (S)-selective ADH and a nitrile hydratase (NHase) has been used to synthesize chiral β-hydroxyamides from β-oxonitriles. tandfonline.com These examples demonstrate the potential of bienzymatic systems to create complex chiral derivatives that could be analogous to those derived from 3-chloro-4,5-dihydroxybenzoic acid.

Chemo-Enzymatic and Enzymatic Approaches for Halogenation of Aromatic Compounds

Esterification and Other Derivatization Strategies for this compound Analogs

Derivatization of the carboxylic acid and phenolic hydroxyl groups of this compound can produce a wide range of analogs with potentially new or enhanced properties. Esterification is a common and fundamental derivatization strategy.

The synthesis of alkyl and aryl esters from carboxylic acids is a well-established transformation in organic chemistry. Several methods can be applied to this compound and related compounds.

Fischer Esterification : This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For example, 3-chloro-4-hydroxybenzoic acid methyl ester was synthesized by refluxing the parent acid in methanol (B129727) with sulfuric acid for 12 hours. prepchem.com This method is effective but can be harsh, potentially leading to side reactions with sensitive substrates.

Reaction with Alkyl Halides : Esters can be formed by reacting a hydroxybenzoic acid with a halocarbon in the presence of a non-quaternizable tertiary amine. google.com This method can be advantageous for producing a variety of esters, including methyl and propyl p-hydroxybenzoates. google.com

Reaction with Acid Chlorides : A two-step process can be employed where the carboxylic acid is first converted to a more reactive acid chloride, which then reacts with an alcohol. For instance, 3-chloro-4-octylcarbonyloxybenzoic acid was synthesized by reacting 3-chloro-4-hydroxybenzoic acid with nonanoyl chloride. prepchem.com The resulting acid was then converted to its acid chloride using thionyl chloride before further reaction. prepchem.com

Carbodiimide-Mediated Esterification : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate esterification under mild conditions. nih.gov A modified approach using 1,3-dicyclohexyl-2-chloro-4,5-dioxo-imidazolidine (DCID) has been shown to be effective for the esterification of various benzoic acids with alcohols at room temperature, providing good to excellent yields. nih.gov

| Esterification Method | Reagents | Conditions | Advantages |

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux | Simple, inexpensive reagents |

| Reaction with Halocarbons | Halocarbon, Tertiary Amine | Homogeneous liquid phase | Good conversion and selectivity |

| Via Acid Chloride | Thionyl Chloride, then Alcohol | Reflux, then reaction with alcohol | High reactivity, good for less reactive alcohols |

| DCID-Mediated Coupling | Alcohol, DCID, Triethylamine | Room Temperature | Mild conditions, high yields, simple operation |

Table 2. Selected Methods for the Esterification of Benzoic Acids. This table highlights several common methods for synthesizing esters from benzoic acid derivatives. prepchem.comgoogle.comprepchem.comnih.gov

Preparation of Complex Benzoic Acid Analogues

The strategic positioning of the chloro, carboxyl, and vicinal hydroxyl groups on the aromatic ring of this compound makes it a valuable scaffold for the synthesis of more complex benzoic acid analogues. Derivatization can occur at the carboxylic acid moiety or the phenolic hydroxyl groups, allowing for the systematic development of new molecular architectures. These modifications are crucial for exploring structure-activity relationships in various research applications.

The preparation of complex analogues often involves multi-step synthetic sequences. For instance, the functional groups of a substituted hydroxybenzoic acid can be used as starting points for building entirely new ring systems, such as in the synthesis of quinolone derivatives. semanticscholar.org In such syntheses, the benzoic acid core serves as a foundational building block, which is elaborated through reactions like benzylation, condensation, cyclization, and hydrolysis to yield complex heterocyclic structures. semanticscholar.org

Key synthetic strategies for derivatizing compounds with similar functionalities, like dihydroxybenzoic acids, include:

Esterification and Amidation: The carboxylic acid group is a prime site for modification. Standard esterification or amidation reactions with a diverse range of alcohols or amines can produce a library of ester and amide analogues. nih.gov

Alkylation of Hydroxyl Groups: The phenolic hydroxyl groups can be converted to ethers through alkylation. For example, reacting a dihydroxybenzoic acid with reagents like isopropyl bromide in the presence of a base can yield ether-linked analogues. nih.gov A similar strategy has been used to prepare 3,5-bis(benzyloxy)benzoic acid from 3,5-dihydroxybenzoic acid. researchgate.net This approach allows for the introduction of various alkyl or aryl-alkyl groups, significantly altering the steric and electronic properties of the parent molecule.

Complex Condensations: The core structure can be involved in condensation reactions to form larger molecules. For example, a dihydroxybenzoic acid derivative can be condensed with appropriate phenylacetonitriles to create olefin-substituted analogues, such as those related to resveratrol. nih.gov

These derivatization reactions enable the creation of a wide array of analogues with tailored properties. The choice of reagents and reaction conditions dictates the final structure, allowing for precise control over the molecular design.

Below is a table summarizing potential synthetic transformations for creating complex analogues from this compound, based on established chemical methodologies for similar compounds.

| Reaction Type | Target Functional Group | Example Reagents | Resulting Analogue Class |

|---|---|---|---|

| Esterification | Carboxylic Acid (-COOH) | Alcohols (e.g., Methanol, Ethanol) in acidic conditions | Benzoic Acid Esters |

| Amidation | Carboxylic Acid (-COOH) | Amines (e.g., Cyclopropylamine, Aniline) with coupling agents | Benzoic Acid Amides (Benzamides) |

| Alkylation (Ether Formation) | Hydroxyl Groups (-OH) | Alkyl Halides (e.g., Isopropyl Bromide, Benzyl Bromide) with a base (e.g., K₂CO₃) | Alkoxy-substituted Benzoic Acids |

| Multi-step Synthesis/Cyclization | Entire Molecule | Sequence of reagents for condensation, cyclization, etc. (e.g., Diethyl Malonate, Ethyl Orthoformate) | Heterocyclic compounds (e.g., Quinolones) semanticscholar.org |

High-Performance Liquid Chromatography (HPLC) for Isomeric Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of dihydroxybenzoic acid isomers. The separation of these structurally similar compounds is often difficult using a single retention mechanism like reversed-phase chromatography due to their nearly identical hydrophobic properties. sielc.comzodiaclifesciences.com Consequently, more advanced HPLC techniques are employed to achieve effective resolution.

Mixed-mode chromatography is a powerful approach for separating isomers by exploiting subtle differences in both their hydrophobic and ionic characteristics. sielc.comhelixchrom.comhelixchrom.com This technique utilizes stationary phases with both reversed-phase and ion-exchange functionalities. For dihydroxybenzoic acid isomers, which are hydrophilic and acidic, this dual interaction mechanism allows for enhanced selectivity and improved peak shapes. helixchrom.comhelixchrom.com

Several mixed-mode columns have been successfully used for the separation of dihydroxybenzoic acid isomers. sielc.comhelixchrom.com For instance, the Amaze TR column, which has reversed-phase, anion-exchange, and cation-exchange properties, has demonstrated good selectivity in separating various dihydroxybenzoic acid isomers. helixchrom.comhelixchrom.com Similarly, the Primesep D column, another mixed-mode phase, has also been effective. sielc.com The retention can be controlled by adjusting mobile phase composition, such as the concentration of acetonitrile (B52724) (ACN), buffer concentration, and pH. helixchrom.com These methods are generally robust, reproducible, and compatible with various detectors, including UV and mass spectrometry (MS). helixchrom.comhelixchrom.com

Table 1: HPLC Conditions for Dihydroxybenzoic Acid Isomer Separation using Mixed-Mode Chromatography

| Parameter | Condition 1 | Condition 2 |

| Column | Amaze TR | Primesep D |

| Separation Modes | Reversed-phase, anion-exchange, cation-exchange | Mixed-mode |

| Mobile Phase | 20% ACN with 15 mM Ammonium Formate (AmFm) pH 3 | Data not specified |

| Detection | UV at 255 nm | Data not specified |

| Analytes | 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-Dihydroxybenzoic acid | 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-Dihydroxybenzoic acid |

| Data derived from multiple sources. sielc.comhelixchrom.com |

Hydrogen-bonding chromatography offers an alternative strategy for the separation of polar compounds like dihydroxybenzoic acid isomers. sielc.com These molecules, containing both hydroxyl and carboxylic acid groups, are excellent candidates for this technique. sielc.commdpi.com The separation mechanism relies on the differential hydrogen-bond interactions between the analytes and the stationary phase. sielc.com

The accessibility of the functional groups for hydrogen bonding plays a crucial role in the retention process. sielc.comscispace.com For example, a SHARC 1 column can be used to separate dihydroxybenzoic acid isomers based on the accessibility of their hydroxyl groups. sielc.com The retention times can be manipulated by altering the mobile phase composition, including the proportions of acetonitrile and methanol, and the concentration of additives like formic acid or triethylamine. sielc.com This method is fully compatible with LC/MS and preparative chromatography. sielc.com

High-Speed Counter-Current Chromatography (HSCCC) is a form of liquid-liquid partition chromatography that is particularly well-suited for the preparative separation of natural products and other complex mixtures. wikipedia.orgglobalresearchonline.net Unlike conventional chromatography, HSCCC uses no solid support matrix, which eliminates irreversible adsorption of the analyte and ensures high recovery. wikipedia.org The stationary liquid phase is retained in the column by a strong centrifugal force. wikipedia.org

HSCCC is a versatile technique that can be used for the separation of a wide range of substances, including polar compounds. globalresearchonline.netnih.gov The choice of a suitable biphasic solvent system, such as the commonly used n-hexane-ethyl acetate-methanol-water (HEMWat) system, is critical for achieving the desired separation. wikipedia.org This method has been successfully applied to the preparative separation of various phenolic compounds, such as chlorogenic acid and proanthocyanidins (B150500) from plant extracts. nih.govresearchgate.net Given its success with similar polar and acidic compounds, HSCCC represents a viable and efficient method for the preparative-scale separation and purification of this compound. globalresearchonline.netnih.gov

Advanced Spectroscopic Techniques for Structural Elucidation of this compound

Following separation and purification, advanced spectroscopic techniques are employed to confirm the precise chemical structure of the target compound.

In the ¹H NMR spectrum of this compound, two aromatic protons would be expected. These would appear as doublets in the aromatic region of the spectrum due to coupling with each other. The chemical shifts of the hydroxyl and carboxylic acid protons would also be observable, though their positions can vary depending on the solvent and concentration.

The ¹³C NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the carboxylic acid group would appear at the most downfield chemical shift. The chemical shifts of the aromatic carbons would be influenced by the attached substituents (chlorine and hydroxyl groups).

Table 2: Predicted NMR Data for this compound based on Analogous Compounds

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| Aromatic H | ~7.0-7.5 | Doublet |

| Aromatic H | ~7.0-7.5 | Doublet |

| OH | Variable | Singlet (broad) |

| COOH | Variable | Singlet (broad) |

| ¹³C NMR | ||

| C=O | ~170 | Singlet |

| Aromatic C-Cl | ~120-130 | Singlet |

| Aromatic C-OH | ~140-150 | Singlet |

| Aromatic C-H | ~115-125 | Singlet |

| Predicted data based on spectral information for related dihydroxybenzoic acid derivatives. researchgate.netspectrabase.comchemicalbook.com |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy and for confirming its identity. nih.gov For this compound (C₇H₅ClO₄), HRMS would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm its elemental formula. nih.gov

In addition to accurate mass measurement, tandem mass spectrometry (MS/MS) can provide valuable structural information through fragmentation analysis. For dihydroxybenzoic acid isomers, a common fragmentation pathway involves the loss of a carboxyl group (CO₂), resulting in a characteristic ion. rrml.ro For this compound, the fragmentation pattern would be expected to show the loss of CO₂ and potentially the loss of HCl, providing further confirmation of its structure. LC-HRMS methods are known for their high selectivity, sensitivity, and precision, making them ideal for the analysis and quantification of impurities. nih.gov

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 4,5 Dihydroxybenzoic Acid

Reactivity Profile Influenced by Carboxyl, Hydroxyl, and Chloro Substituents

The reactivity of the aromatic ring in 3-Chloro-4,5-dihydroxybenzoic acid is a composite of the electronic and steric effects exerted by its substituents: the carboxyl (-COOH), two hydroxyl (-OH) groups, and the chloro (-Cl) group.

The hydroxyl groups at positions 4 and 5 are strong activating groups. Through the resonance effect, their lone pair electrons are delocalized into the benzene (B151609) ring, increasing the electron density, particularly at the ortho and para positions. This enhanced nucleophilicity makes the ring more susceptible to electrophilic attack.

Conversely, the carboxyl group is a deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. libretexts.org This deactivating nature primarily affects the ortho and para positions relative to the carboxyl group.

The combined influence of these substituents results in a complex reactivity pattern. The powerful activating effect of the two hydroxyl groups generally outweighs the deactivating effects of the carboxyl and chloro groups, rendering the ring as a whole activated towards electrophilic substitution. The positions for electrophilic attack are directed by the activating hydroxyl groups to the available ortho and para positions.

Steric hindrance also plays a role in the reactivity of this compound. The presence of substituents on the ring can physically obstruct the approach of reagents to certain positions. For instance, the positions adjacent to the existing substituents may be sterically hindered, potentially influencing the regioselectivity of substitution reactions. rsc.orgstackexchange.com

Table 1: Influence of Substituents on the Aromatic Ring of this compound

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Carboxyl (-COOH) | 1 | Deactivating (Resonance and Inductive) | Decreases ring nucleophilicity |

| Chloro (-Cl) | 3 | Deactivating (Inductive > Resonance) | Decreases ring nucleophilicity |

| Hydroxyl (-OH) | 4 | Activating (Resonance) | Increases ring nucleophilicity |

| Hydroxyl (-OH) | 5 | Activating (Resonance) | Increases ring nucleophilicity |

Mechanisms of Chemical Transformations

The unique substitution pattern of this compound allows for a variety of chemical transformations, primarily involving the aromatic ring and its functional groups.

Electrophilic Aromatic Substitution (EAS):

The benzene ring of this compound is susceptible to electrophilic attack due to the strong activating nature of the two hydroxyl groups. The general mechanism for EAS involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. wikipedia.orgmasterorganicchemistry.com

The directing effects of the substituents determine the position of substitution. The hydroxyl groups strongly direct incoming electrophiles to the ortho and para positions. In this molecule, the positions ortho and para to the hydroxyl groups are at C2 and C6. Given the substitution pattern, the most likely position for electrophilic attack would be at C2 and C6. Steric hindrance from the adjacent chloro and carboxyl groups might influence the relative rates of substitution at these positions.

Nucleophilic Aromatic Substitution (NAS):

While the electron-rich nature of the ring generally disfavors nucleophilic attack, under certain conditions, nucleophilic aromatic substitution can occur, particularly at positions activated by strong electron-withdrawing groups. In this compound, the presence of the electron-withdrawing chloro and carboxyl groups could potentially facilitate NAS, especially at the carbon atom bearing the chlorine atom (C3). The mechanism would typically involve the attack of a nucleophile to form a Meisenheimer complex, followed by the departure of the leaving group (in this case, the chloride ion). youtube.commdpi.com The presence of multiple electron-donating hydroxyl groups, however, would likely make such a reaction challenging without the use of harsh reaction conditions or specific catalysts.

Oxidative Transformation:

The dihydroxybenzene moiety in this compound makes it susceptible to oxidation. The hydroxyl groups can be oxidized to form quinone-type structures. rsc.org The oxidation can be initiated by various oxidizing agents or electrochemical methods. The presence of the electron-withdrawing chloro and carboxyl groups may influence the oxidation potential of the molecule. Studies on other dihydroxybenzoic acids have shown that they can be electrochemically oxidized, leading to the formation of reactive quinone intermediates that can undergo further reactions. rsc.org For instance, the oxidation of salicylic (B10762653) acid under certain conditions can lead to the formation of dihydroxybenzoic acids, which can be further metabolized. nih.gov

Reductive Transformation:

The chloro substituent on the aromatic ring can be removed through reductive dehalogenation. This process is of environmental interest for the degradation of chlorinated aromatic compounds. oup.comnih.gov Reductive dechlorination can be achieved using various methods, including catalytic hydrogenation or microbial degradation. nih.gov For example, anaerobic enrichment cultures have been shown to specifically remove chlorine from the ortho-position of halogenated benzoic acids. nih.gov The carboxyl group can also be reduced, typically to an alcohol, using strong reducing agents like lithium aluminum hydride, although this would also likely affect other functional groups. The reduction of the aromatic ring itself would require more forcing conditions, such as high-pressure hydrogenation.

Table 2: Summary of Potential Chemical Transformations

| Reaction Type | Reagents/Conditions | Potential Products |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃) | Halogenated or nitrated derivatives at C2/C6 |

| Nucleophilic Aromatic Substitution | Strong nucleophile, heat/catalyst | Substitution of the chlorine atom |

| Oxidation | Oxidizing agent (e.g., H₂O₂) | Quinone derivatives |

| Reductive Dechlorination | Reducing agent (e.g., H₂, catalyst) | 4,5-Dihydroxybenzoic acid |

| Carboxyl Group Reduction | Strong reducing agent (e.g., LiAlH₄) | (3-Chloro-4,5-dihydroxyphenyl)methanol |

Computational Chemistry and Structure Activity Relationship Sar Studies for 3 Chloro 4,5 Dihydroxybenzoic Acid Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights and Predictive Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a important computational tool that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 3-chloro-4,5-dihydroxybenzoic acid and its analogs, QSAR studies can elucidate the key structural features that govern their activity, enabling the prediction of the potency of novel derivatives.

Machine Learning and Statistical Approaches in QSAR Model Development

The development of robust QSAR models heavily relies on various machine learning and statistical techniques. These methods are employed to create predictive models that can correlate molecular descriptors with biological activities. nih.gov

Commonly used approaches include:

Linear Regression Methods: Techniques like Multiple Linear Regression (MLR) are fundamental in establishing a linear relationship between descriptors and activity.

Non-Linear Methods: More complex relationships are often captured using non-linear approaches such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and tree-based methods like Random Forests. nih.gov These methods are particularly useful when the underlying structure-activity relationship is not linear.

Model Validation: Rigorous validation is crucial to ensure the predictive power of a QSAR model. This typically involves internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. researchgate.netnih.gov

A study on phenolic antioxidants utilized counterpropagation neural networks and random forests to predict antioxidant activity based on molecular map descriptors, achieving a high level of correct classifications. nih.gov Another QSAR study on angiotensin II receptor antagonists employed various methods, including 2D-QSAR and group-based QSAR, to develop statistically significant models. nih.gov

Molecular Descriptor Generation and Validation Methodologies

Molecular descriptors are numerical representations of the chemical and physical properties of a molecule. ucsb.edu The selection of appropriate descriptors is a critical step in QSAR modeling. For this compound analogs, these can be categorized as:

1D Descriptors: These include basic properties like molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity.

3D Descriptors: These descriptors are calculated from the 3D coordinates of the atoms and encompass steric and surface area properties.

Quantum Chemical Descriptors: These are obtained from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as HOMO and LUMO energies. ucsb.edu

The generation of these descriptors is often performed using specialized software. For instance, a study on phenolic compounds generated molecular descriptors using Python's RDKit package. researchgate.net The validation of these descriptors involves statistical tests to ensure they are significantly correlated with the biological activity being modeled. researchgate.net

Analysis of Substituent Positional Effects on Activity in Phenolic and Benzoic Acids

The position of substituents on the aromatic ring of phenolic and benzoic acids significantly influences their chemical properties and biological activity. doubtnut.com

Inductive Effects: Electron-withdrawing groups (EWGs) like the chlorine atom in this compound increase the acidity of the benzoic acid. libretexts.org The strength of this effect depends on the electronegativity of the substituent and its distance from the carboxylic acid group. openstax.org

Resonance Effects: Substituents can also exert their influence through resonance, which affects the electron density distribution across the aromatic ring. quora.com This is particularly important for substituents at the ortho and para positions.

The Ortho-Effect: A notable phenomenon is the "ortho-effect," where almost any substituent at the ortho position to the carboxyl group increases the acidity of a benzoic acid, a result of a combination of steric and electronic factors. libretexts.org

Molecular Docking and Molecular Dynamics Simulations to Elucidate Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a ligand, such as an analog of this compound, and its biological target, typically a protein.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It helps in understanding the binding mode and identifying key interactions like hydrogen bonds and hydrophobic interactions. For instance, molecular docking studies on quinazoline-4(3H)-one analogs as EGFR inhibitors helped in identifying lead compounds with high docking scores. nih.gov Similarly, docking was used to investigate the activation of caspase-3 by a 5-fluorocytosine-1,3,4-oxadiazole hybrid. nih.gov

Molecular Dynamics Simulations: MD simulations provide a dynamic view of the ligand-target complex over time. These simulations can reveal the stability of the binding, conformational changes in the protein and ligand, and the energetics of the interaction. mdpi.comnih.gov MD simulations have been used to investigate the binding free energy of peptides with lipid bilayers, providing insights into their membrane-perturbing activities. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For this compound and its analogs, DFT calculations can provide valuable information on:

Optimized Geometry: Determining the most stable three-dimensional structure of the molecule.

Electronic Properties: Calculating properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are related to the molecule's ability to donate or accept electrons, respectively. ucsb.edu

Reactivity Descriptors: DFT can be used to calculate various reactivity indices that help in predicting how a molecule will behave in a chemical reaction.

Mechanism-Based Structure-Activity Relationship Analysis

Mechanism-based SAR analysis integrates the understanding of the biological mechanism of action with the structural features of the compounds. This approach goes beyond simple correlation and aims to explain why certain structural modifications lead to changes in activity.

For this compound analogs, this would involve:

Identifying the Pharmacophore: Determining the essential structural features required for biological activity. Pharmacophore modeling was used in a study of angiotensin II receptor antagonists to identify key features like hydrogen bond acceptors and aromatic rings. researchgate.net

Understanding the Role of Substituents: Analyzing how different substituents at various positions on the benzoic acid ring affect interactions with the biological target. For example, a study on angiotensin II receptor antagonists suggested that electronegative and less bulky substituents are favorable for activity. nih.gov

Relating Chemical Properties to Biological Effects: Connecting properties like acidity (pKa) and electronic distribution to the observed biological response.

By combining these computational approaches, researchers can gain a comprehensive understanding of the structure-activity relationships of this compound and its analogs, facilitating the design of new and more potent compounds for various applications.

Future Research Directions and Concluding Remarks

Emerging Trends in Synthetic Methodologies and Derivatization Strategies

The synthesis of complex aromatic compounds like 3-Chloro-4,5-dihydroxybenzoic acid is continually evolving, driven by the need for efficiency, selectivity, and sustainability. Future research is likely to focus on several key areas:

Microwave-Assisted Organic Synthesis (MAOS): This technique has shown considerable promise for accelerating reaction times and improving yields in organic synthesis. ajrconline.orgijprdjournal.comrasayanjournal.co.inslideshare.net For the synthesis of substituted benzoic acids, MAOS can offer significant advantages over conventional heating methods by ensuring rapid and uniform heating, which can lead to shorter reaction times and higher product purity. ijprdjournal.com Future work could explore the optimization of microwave-assisted routes to this compound, potentially reducing energy consumption and by-product formation.

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful and increasingly important strategy in organic synthesis. This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste, in line with the principles of atom economy. acs.org Research into the selective C-H activation of catechol and benzoic acid derivatives could open new, more efficient pathways to this compound and its analogs.

Advanced Derivatization Strategies: For analytical purposes, derivatization is crucial for enhancing the volatility and detectability of polar molecules like this compound, especially for gas chromatography-mass spectrometry (GC-MS) analysis. nih.govmdpi.com Future strategies will likely involve the development of novel derivatizing agents that not only improve analytical sensitivity but also introduce specific functionalities to probe biological interactions. Silylation is a common technique for derivatizing phenolic compounds to make them suitable for GC-MS analysis. mdpi.com For liquid chromatography (LC), fluorescent chiral derivatization reagents are being developed to allow for the separation and sensitive detection of carboxylic acid enantiomers. psu.edursc.orggreyhoundchrom.comnih.govtcichemicals.com

| Derivatization Focus | Technique | Purpose | Potential Reagents |

| Hydroxyl Groups | GC-MS | Increase volatility and thermal stability | Silylating agents (e.g., BSTFA, MTBSTFA) nih.govmdpi.commdpi.com |

| Carboxylic Acid Group | HPLC-FLD/MS | Enhance detection and enable chiral separation | Fluorescent reagents (e.g., NBD-F, DBD-F), Chiral amines (e.g., (S)-anabasine) psu.edursc.orgnih.govtcichemicals.com |

Advancements in Analytical and Characterization Techniques for Complex Aromatic Compounds

The accurate identification and quantification of complex aromatic compounds in various matrices is a significant analytical challenge. Upcoming technologies are set to provide unprecedented levels of detail.

High-Resolution Mass Spectrometry (HRMS): Techniques like GC coupled with Orbitrap MS provide high-resolution and accurate mass data, which is invaluable for the confident identification of unknown compounds in complex mixtures. thermofisher.comchromatographyonline.comsepscience.comthermofisher.comselectscience.net This technology allows for the elucidation of elemental compositions and the differentiation of compounds with the same nominal mass, which is crucial for studying metabolites and degradation products of this compound.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS-MS is a powerful technique that separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. nih.govyoutube.comnih.govcopernicus.org This provides an additional dimension of separation, making it possible to distinguish between isomers that are difficult to separate by chromatography alone. nih.govnih.govacs.org This capability will be essential for resolving the complex mixtures that may arise from the synthesis or biotransformation of this compound and for providing structural information based on collision cross-section values. youtube.com

| Analytical Technique | Key Advantage | Application for this compound |

| GC-Orbitrap MS | High-resolution accurate mass data | Unambiguous identification of the parent compound and its metabolites/degradation products in environmental and biological samples. thermofisher.comsepscience.comthermofisher.com |

| Ion Mobility-MS | Separation of isomers and conformers | Differentiation of isomeric transformation products; providing structural insights through collision cross-section measurements. nih.govnih.govacs.org |

Synergistic Integration of Computational and Experimental Approaches in Chemical Biology

The interplay between computational modeling and experimental work is accelerating our understanding of how molecules like this compound interact with biological systems.

Density Functional Theory (DFT) and Molecular Dynamics (MD): DFT calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of halogenated phenolic compounds. nih.govresearchgate.net These theoretical studies can predict molecular properties and reaction mechanisms. When combined with experimental data, they can provide a robust understanding of the molecule's behavior. MD simulations can then model the dynamic interactions of the compound with biological macromolecules, such as enzymes, helping to elucidate potential mechanisms of action or inhibition. nih.gov For instance, studies on other halogenated molecules have shown that halogen substitution can significantly influence their binding affinity to proteins. nih.gov

Elucidation of Unexplored Environmental Biotransformation Pathways

The environmental fate of chlorinated catechols is of significant interest. While general pathways for catechol degradation by microorganisms are known, the specific routes for substituted compounds like this compound are less understood. researchgate.netnih.govresearchgate.net

Future research will likely focus on identifying and characterizing the specific microbial strains and enzymatic systems capable of degrading this compound. nih.gov This includes investigating the role of enzymes like catechol 1,2-dioxygenases and chlorocatechol 1,2-dioxygenases, which are key enzymes in the aerobic degradation of aromatic compounds. researchgate.net Furthermore, the role of peroxidases, such as those from horseradish or chloroperoxidase, in the transformation of chlorinated phenols is another important area of investigation, as these enzymes can catalyze their oxidation. nih.govbvsalud.orgacs.orgnih.gov Understanding these pathways is crucial for assessing the environmental persistence and potential for bioremediation of such compounds.

Broader Implications for Environmental Chemistry and Green Chemical Processes

The study of this compound and similar compounds has wider implications for the development of more sustainable chemical practices.

Green Chemistry Principles: The synthesis and application of any chemical should be viewed through the lens of green chemistry, which aims to minimize the environmental impact of chemical processes. numberanalytics.comsigmaaldrich.commsu.edusolubilityofthings.com This includes designing syntheses with high atom economy, using less hazardous substances, employing renewable feedstocks, and designing products that degrade into benign substances after use. acs.orgmsu.edu

Renewable Feedstocks: There is a growing interest in using renewable resources like lignin (B12514952), an abundant plant polymer, as a starting material for valuable aromatic chemicals. researchgate.netbohrium.comrsc.orgrsc.orgnih.gov Catalytic and photocatalytic methods are being developed to break down lignin into simpler aromatic building blocks, such as catechols and benzoic acid derivatives. researchgate.netrsc.org This approach could provide a sustainable route to a wide range of aromatic compounds, reducing our reliance on fossil fuels.

The future of chemical research lies in the integration of innovative synthesis, advanced analytics, and a deep understanding of environmental and biological interactions. The continued study of this compound within this framework will not only expand our knowledge of this specific molecule but also contribute to the broader goals of sustainable chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chloro-4,5-dihydroxybenzoic acid, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves regioselective chlorination of dihydroxybenzoic acid precursors. For example, chlorination of 4,5-dihydroxybenzoic acid using chlorine gas (Cl₂) in the presence of FeCl₃ as a catalyst under controlled temperatures (40–60°C) achieves selective substitution at the 3-position. Optimization includes adjusting stoichiometry of Cl₂, reaction time, and pH to minimize over-chlorination. Post-synthesis purification via recrystallization (using ethanol/water mixtures) ensures high purity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) identify hydroxyl and chloro substituents via chemical shifts (e.g., aromatic protons at δ 6.8–7.2 ppm) and coupling patterns .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M-H]⁻ peak at m/z 203.95 for C₇H₄ClO₄) and fragmentation patterns .

- FT-IR : Detects functional groups (e.g., O-H stretch at 3200–3400 cm⁻¹, C=O at ~1680 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under various pH conditions, and how are these determined experimentally?

- Methodology : Solubility is assessed via shake-flask methods in buffers (pH 1–13) at 25°C. Stability studies use HPLC to monitor degradation under accelerated conditions (e.g., 40°C, 75% humidity). The compound shows higher solubility in alkaline media (pH >10) due to deprotonation of hydroxyl and carboxylic acid groups but degrades in strongly acidic conditions (pH <2) via hydrolysis .

Advanced Research Questions

Q. How do microbial degradation pathways affect the environmental persistence of this compound, and what methodologies identify its metabolites?

- Methodology : Aerobic biodegradation studies with Aminobacter sp. MSH1 reveal a catabolic pathway involving dechlorination and hydroxylation. Metabolites like 3,5-dihydroxybenzoic acid are identified using LC-QTOF-MS and ¹H NMR. Stable isotope probing (¹³C-labeled substrate) tracks carbon flow .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR, MS) when analyzing chlorinated dihydroxybenzoic acids?

- Methodology :

- Isomer Differentiation : Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals. For example, NOESY confirms spatial proximity of substituents.

- Computational Validation : Density Functional Theory (DFT) calculates expected chemical shifts and compares them with experimental data to validate assignments .

Q. How does the presence of chloro and hydroxyl groups influence the compound's reactivity in nucleophilic substitution reactions?

- Methodology : The electron-withdrawing chloro group at the 3-position activates the aromatic ring for electrophilic substitution, while the 4,5-dihydroxy groups enable chelation with metal catalysts. Reactivity is tested via Suzuki-Miyaura coupling using Pd(OAc)₂, where the chloro group acts as a leaving group. Kinetic studies (monitored by GC-MS) show higher reactivity compared to non-chlorinated analogs .

Q. What computational methods are employed to predict the interaction of this compound with biological targets?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding affinity to enzymes like tyrosinase or COX-2. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with hydroxyl groups). ADMET predictions (SwissADME) evaluate bioavailability and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.